molecular formula C16H10Cl2N2O5 B6080556 2-[(2,4-dichlorobenzoyl)amino]-3-(3-nitrophenyl)acrylic acid

2-[(2,4-dichlorobenzoyl)amino]-3-(3-nitrophenyl)acrylic acid

Katalognummer B6080556
Molekulargewicht: 381.2 g/mol
InChI-Schlüssel: UTNYSGFYUYYADJ-VGOFMYFVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2,4-dichlorobenzoyl)amino]-3-(3-nitrophenyl)acrylic acid, commonly known as DCNAA, is a chemical compound that has been widely used in scientific research due to its unique properties. DCNAA is a member of the family of acrylamides and is a potent inhibitor of cysteine proteases.

Wirkmechanismus

DCNAA inhibits cysteine proteases by covalently binding to the active site cysteine residue of the enzyme. The covalent bond is formed between the carbonyl group of DCNAA and the thiol group of the cysteine residue, leading to irreversible inhibition of the enzyme. The inhibition mechanism of DCNAA is similar to that of other acrylamides, such as E-64 and its derivatives.
Biochemical and Physiological Effects:
DCNAA has been shown to have various biochemical and physiological effects, depending on the target enzyme and the biological system. For example, DCNAA has been shown to induce apoptosis in cancer cells by inhibiting cathepsin B and activating caspases. DCNAA has also been shown to reduce inflammation by inhibiting cathepsin L and reducing the production of pro-inflammatory cytokines. In addition, DCNAA has been shown to have neuroprotective effects by inhibiting cysteine proteases involved in neurodegeneration.

Vorteile Und Einschränkungen Für Laborexperimente

DCNAA has several advantages for lab experiments, including its high potency and selectivity for cysteine proteases, its irreversible inhibition mechanism, and its ability to covalently label the target enzyme. However, DCNAA also has some limitations, such as its potential toxicity and non-specific binding to other proteins or biomolecules. Therefore, careful optimization of the experimental conditions and controls is necessary when using DCNAA in lab experiments.

Zukünftige Richtungen

There are several future directions for the research on DCNAA. One direction is to develop more potent and selective inhibitors of cysteine proteases based on the structure of DCNAA. Another direction is to study the role of cysteine proteases in more complex biological systems, such as in vivo models and clinical samples. Furthermore, the development of new imaging and detection methods for DCNAA-labeled enzymes could provide new insights into the localization and activity of cysteine proteases in cells and tissues.

Synthesemethoden

DCNAA can be synthesized through a multi-step reaction starting from 2,4-dichlorobenzoyl chloride and 3-nitroaniline. The reaction involves the condensation of the two starting materials in the presence of a base, followed by a cyclization reaction to form the final product. The yield of DCNAA can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Wissenschaftliche Forschungsanwendungen

DCNAA has been widely used in scientific research as a tool to study cysteine proteases, which are a class of enzymes that play important roles in various biological processes, including protein degradation, antigen processing, and apoptosis. DCNAA has been shown to inhibit several cysteine proteases, including cathepsin B, cathepsin L, and papain, with high potency and selectivity. DCNAA has also been used to study the role of cysteine proteases in diseases such as cancer, inflammation, and neurodegeneration.

Eigenschaften

IUPAC Name

(E)-2-[(2,4-dichlorobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O5/c17-10-4-5-12(13(18)8-10)15(21)19-14(16(22)23)7-9-2-1-3-11(6-9)20(24)25/h1-8H,(H,19,21)(H,22,23)/b14-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNYSGFYUYYADJ-VGOFMYFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(\C(=O)O)/NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-[(2,4-dichlorobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.